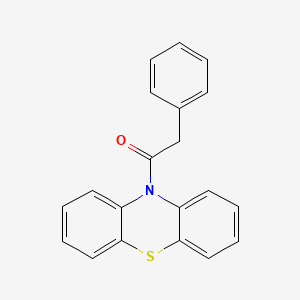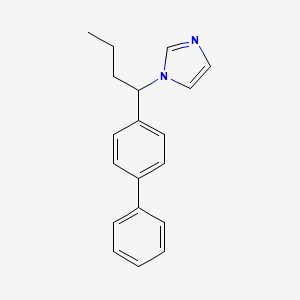![molecular formula C84H132N28O19 B10839148 [N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
[N40,Pro1,Tyr4,Nle 14]BB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N40,Pro1,Tyr4,Nle 14]BB is a synthetic analog of bombesin, a peptide originally isolated from amphibian skin. Bombesin and its analogs are known for their ability to bind to gastrin-releasing peptide receptors, which are implicated in various physiological and pathological processes, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N40,Pro1,Tyr4,Nle 14]BB involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Chemical Reactions Analysis
Types of Reactions
[N40,Pro1,Tyr4,Nle 14]BB can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Various analogs with modified amino acid sequences.
Scientific Research Applications
[N40,Pro1,Tyr4,Nle 14]BB has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored as a potential therapeutic agent for targeting gastrin-releasing peptide receptors in cancer.
Industry: Utilized in the development of diagnostic imaging agents for cancer detection.
Mechanism of Action
[N40,Pro1,Tyr4,Nle 14]BB exerts its effects by binding to gastrin-releasing peptide receptors (GRPR). Upon binding, it activates a cascade of intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system. This leads to various cellular responses, such as increased cell proliferation and secretion of hormones.
Comparison with Similar Compounds
Similar Compounds
[D-Tyr6,βAla11,Thi13,Nle14]BBN(6-14): Another bombesin analog with similar receptor binding properties.
[Tyr4]Bombesin: A closely related analog with slightly different amino acid composition.
Uniqueness
[N40,Pro1,Tyr4,Nle 14]BB is unique due to its specific amino acid sequence, which confers high affinity and selectivity for gastrin-releasing peptide receptors. This makes it particularly useful for targeted therapeutic and diagnostic applications in cancer research.
Properties
Molecular Formula |
C84H132N28O19 |
|---|---|
Molecular Weight |
1838.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxoheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[1-[3-(2-aminoethylamino)-2-[(2-aminoethylamino)methyl]propanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C84H132N28O19/c1-7-8-9-16-55(71(90)119)104-78(126)59(33-45(2)3)108-79(127)62(36-51-41-95-44-100-51)102-69(118)43-99-82(130)70(46(4)5)111-72(120)47(6)101-77(125)61(35-49-40-97-54-15-11-10-14-53(49)54)110-76(124)57(23-25-65(87)114)106-80(128)63(37-67(89)116)103-68(117)42-98-73(121)60(34-48-19-21-52(113)22-20-48)109-74(122)56(17-12-29-96-84(91)92)105-75(123)58(24-26-66(88)115)107-81(129)64-18-13-32-112(64)83(131)50(38-93-30-27-85)39-94-31-28-86/h10-11,14-15,19-22,40-41,44-47,50,55-64,70,93-94,97,113H,7-9,12-13,16-18,23-39,42-43,85-86H2,1-6H3,(H2,87,114)(H2,88,115)(H2,89,116)(H2,90,119)(H,95,100)(H,98,121)(H,99,130)(H,101,125)(H,102,118)(H,103,117)(H,104,126)(H,105,123)(H,106,128)(H,107,129)(H,108,127)(H,109,122)(H,110,124)(H,111,120)(H4,91,92,96)/t47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64?,70-/m0/s1 |
InChI Key |
KQHZZRQJOXXKSD-LJBQZBCTSA-N |
Isomeric SMILES |
CCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Canonical SMILES |
CCCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)
![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)
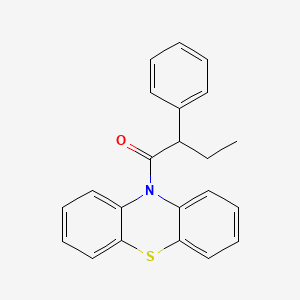
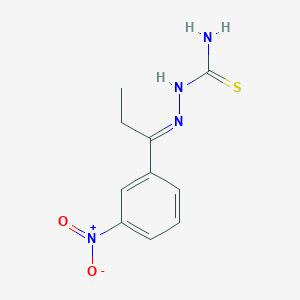
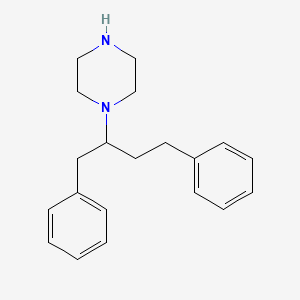
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

